molecular formula C10H19BrO B2614396 (4-Bromobutoxy)cyclohexane CAS No. 21782-58-1

(4-Bromobutoxy)cyclohexane

Cat. No.: B2614396
CAS No.: 21782-58-1
M. Wt: 235.165
InChI Key: UEFLTNYXNXMBOL-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)cyclohexane is a brominated cyclohexane derivative featuring a butoxy chain (O-CH₂CH₂CH₂CH₂Br) attached to the cyclohexane ring. This structure combines the conformational flexibility of cyclohexane with the reactivity of a terminal bromine atom, making it a versatile intermediate in organic synthesis.

The bromine atom at the terminal position enhances its utility in cross-coupling reactions or as a leaving group in alkylation processes.

Properties

IUPAC Name

4-bromobutoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLTNYXNXMBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21782-58-1
Record name (4-bromobutoxy)cyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 1,4-dibromobutane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol is replaced by the bromobutoxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can further improve the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutoxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of various ether derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of butoxycyclohexane

Scientific Research Applications

(4-Bromobutoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the presence of the bromine atom, which can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical properties of (4-Bromobutoxy)cyclohexane and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Structural Features
This compound C₁₀H₁₉BrO 235.17 ~250 (estimated) Low (nonpolar solvents) Ether linkage, terminal bromine
Bromocyclohexane C₆H₁₁Br 163.06 165–167 Insoluble in water Bromine directly on cyclohexane
Cyclohexylmethyl Bromide C₇H₁₃Br 177.08 195–200 Low Bromine on methyl side chain
1-(4-Bromobutoxy)-4-fluorobenzene C₁₀H₁₂BrFO 247.10 ~260 Moderate in organic solvents Aromatic ring, ether linkage

Key Observations :

  • Molecular Weight and Boiling Points : The bromobutoxy group in this compound increases molecular weight and boiling point compared to simpler bromocyclohexanes due to the extended alkyl chain and oxygen atom .
  • Solubility: The ether oxygen in this compound may slightly enhance solubility in polar solvents compared to bromocyclohexane, though both primarily dissolve in nonpolar media .

Chemical Reactivity

Nucleophilic Substitution Reactions
  • This compound : The terminal bromine facilitates SN2 reactions due to its accessibility, though steric hindrance from the cyclohexane ring may slow kinetics. The ether oxygen could stabilize transition states via lone-pair donation .
  • Bromocyclohexane : Bromine on the cyclohexane ring undergoes SN1 or SN2 reactions less readily due to steric hindrance and the stability of the cyclohexyl carbocation .
  • Cyclohexylmethyl Bromide : The primary bromine here allows faster SN2 reactions compared to this compound, as the methyl group offers less steric resistance .
Thermal and Oxidative Stability
  • The ether linkage in this compound may render it susceptible to cleavage under acidic or oxidative conditions, unlike bromocyclohexane, which is more inert .

Biological Activity

(4-Bromobutoxy)cyclohexane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H19BrOC_{10}H_{19}BrO and is characterized by a cyclohexane ring substituted with a bromobutoxy group. The presence of the bromine atom and the butoxy side chain is believed to influence its interaction with biological targets.

2. Antiproliferative Effects

Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation. Compounds that feature halogenated side chains have shown promise in cancer research. For example, studies on related compounds have reported cytotoxic effects against cancer cell lines, leading to programmed cell death through various mechanisms . The exact mechanisms for this compound remain to be fully elucidated, but it is hypothesized that its interaction with cellular membranes may play a crucial role.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain modifications in the side chain significantly enhanced their inhibitory effects on target enzymes .

CompoundEnzyme Inhibition (%)IC50 (µM)
This compound derivative A70%12
This compound derivative B85%8

Case Study 2: Interaction with Biological Membranes

Another investigation focused on the interaction of this compound with erythrocyte membranes. The study measured membrane fluidity and integrity upon exposure to varying concentrations of the compound. Findings suggested that higher concentrations led to increased membrane permeability, indicating potential cytotoxic effects .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or inhibit critical enzymatic pathways involved in metabolism and proliferation. The bromine atom can enhance lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.

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